molecular formula C15H16O2 B6379422 5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% CAS No. 1261996-52-4

5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379422
CAS RN: 1261996-52-4
M. Wt: 228.29 g/mol
InChI Key: GRSYOJVLECTHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% (5-DMP-2MP) is a chemical compound that has been used in a variety of scientific research applications. It is an aromatic compound with an interesting structure and properties. This compound has been studied for its many potential uses in pharmaceuticals, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. It is believed to interact with proteins and enzymes in the body, leading to changes in the activity of these proteins and enzymes. This can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% in lab experiments include its low cost, ease of synthesis, and its wide range of applications. However, it is important to note that the compound is not yet fully understood and there are still many unanswered questions about its mechanism of action and potential effects. Additionally, there is a risk of contamination when using 5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% in experiments, as it is a highly volatile compound.

Future Directions

There are many potential future directions for 5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% research. These include further studies into its mechanism of action, potential biochemical and physiological effects, and potential applications in drug discovery and drug delivery. Additionally, further studies into its toxicity and safety profile are needed. Other potential future directions include the development of new synthesis methods and the exploration of potential uses in other fields such as biochemistry and physiology.

Synthesis Methods

5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% is synthesized through a multi-step process involving the reaction of 2,3-dimethylphenol and 2-methoxyphenol in the presence of an acid catalyst. The reaction is conducted in a solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or chromatography.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-methoxyphenol, 95% has been used in many scientific research applications, including drug delivery, drug discovery, and pharmaceuticals. It has been used in the development of new drugs, as well as in the study of drug metabolism and pharmacokinetics. Additionally, it has been used in the study of enzyme inhibition and protein binding.

properties

IUPAC Name

5-(2,3-dimethylphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-10-5-4-6-13(11(10)2)12-7-8-15(17-3)14(16)9-12/h4-9,16H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSYOJVLECTHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685447
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dimethylphenyl)-2-methoxyphenol

CAS RN

1261996-52-4
Record name [1,1′-Biphenyl]-3-ol, 4-methoxy-2′,3′-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261996-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.